REACTION_SMILES
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[C:16]([O:17][CH:18]1[CH2:19][C:20](=[O:21])[CH:22]=[CH:23]1)(=[O:24])[CH3:25].[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH:10]1[CH:11]=[CH:12][CH:13]([OH:15])[CH2:14]1.[CH2:42]([Cl:43])[Cl:44].[Cr:32]([OH:33])([OH:34])(=[O:35])=[O:36].[Cr:37]([OH:38])([OH:39])(=[O:40])=[O:41].[cH:45]1[cH:46][cH:47][n:48][cH:49][cH:50]1.[n:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH:10]1[CH:11]=[CH:12][C:13](=[O:15])[CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1C=CC(=O)C1
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Name
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O=C(OC1C=CC(O)C1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC1C=CC(O)C1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)(O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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O=C1C=CC(OC(=O)c2ccccc2)C1
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Type
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product
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Smiles
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O=C1C=CC(OC(=O)c2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |